![molecular formula C8H13N3 B1372641 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1177343-19-9](/img/structure/B1372641.png)

3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

説明

“3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a chemical compound that belongs to the class of organic compounds known as pyrazolopyridines . Pyrazolopyridines are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of “3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” involves a new and straightforward route . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline . The amorphous carbon-supported sulfonic acid (AC-SO3H) was used as a catalyst .

Molecular Structure Analysis

The molecular structure of “3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is represented by the linear formula: C8H14N3 . The InChI key for this compound is VWVKLDKGIVSWEU-UHFFFAOYSA-N .

Chemical Reactions Analysis

“3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” has been evaluated for its enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .

Physical And Chemical Properties Analysis

The physical form of “3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is solid . The compound does not have a flash point .

科学的研究の応用

Here is a comprehensive analysis of “3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine,” focusing on its scientific research applications:

Fluorescence Applications

This compound exhibits strong fluorescence properties, which can be readily observed in DMSO or under UV light. The fluorescence properties have been evaluated, and a relationship between the observed fluorescence and the substitution pattern on the naphthyridine ring has been deduced .

Antiproliferative Activity

A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has been prepared to examine their biological and optical properties. These compounds have shown good inhibitory effects with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Catalytic Synthesis

The compound has been used in catalytic synthesis processes. For example, the catalytic activity of AC-SO3H was investigated for synthesizing ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate using related pyrazole compounds and aniline .

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group that includes our compound of interest, have been described in more than 300,000 instances and are included in over 5500 references (2400 patents), indicating a wide range of biomedical applications .

Chemical Properties Analysis

Detailed chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information are available for this compound .

Pharmacological Research

The core structure of this compound has shown diversified biological activities including anticancer activity and potential as 5-HT6 inhibitors for pain treatment .

[An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 … [Discovery of pyrazolo 3,4- - RSC Publishing [A new and straightforward route to synthesize novel pyrazolo3,4-b … 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications ChemicalBook - 3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine(SALTDATA: 2HCl) Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7 …

作用機序

Target of Action

Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Based on its structural similarity to other pyrazolo[4,3-c]pyridine derivatives, it may interact with its targets through non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

If it does inhibit c-met kinase like its analogs, it could potentially affect pathways related to cell growth and survival .

Result of Action

If it does inhibit c-met kinase like its analogs, it could potentially inhibit cell growth and survival .

Safety and Hazards

The safety information for “3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” indicates that it is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 . The hazard statements include H310 - H319 . The precautionary statements include P262 - P280 - P280 - P302 + P352 + P310 - P337 + P313 - P361 + P364 .

特性

IUPAC Name |

3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-7-6-5-9-4-3-8(6)11-10-7/h9H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDCRTPWKGHTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC2=C1CNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

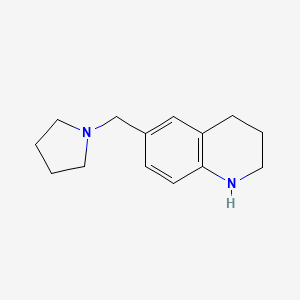

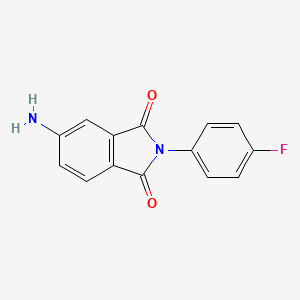

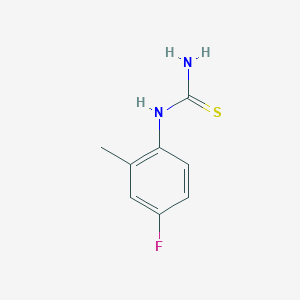

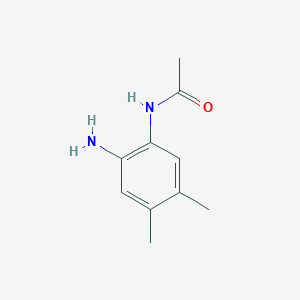

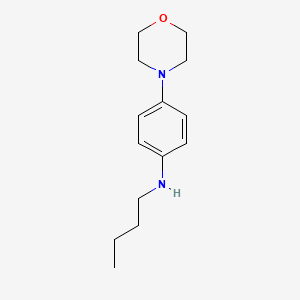

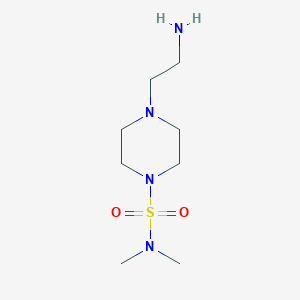

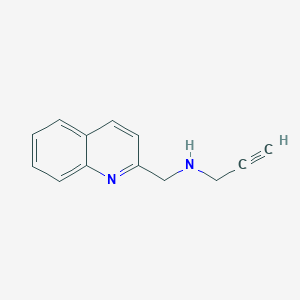

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1372560.png)

![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1372561.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372571.png)

![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one](/img/structure/B1372572.png)

![4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1372574.png)

![3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1372576.png)

![2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid](/img/structure/B1372578.png)